molecular formula C8H8N2O3 B14854758 N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide

N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide

Cat. No.: B14854758
M. Wt: 180.16 g/mol
InChI Key: BZRMSSAMEPGMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H7N5O3 and a molecular weight of 233.18 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and an acetamide group attached to a pyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 6-formyl-4-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

These methods often involve the use of large-scale reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The formyl and hydroxyl groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-(6-formyl-4-oxo-1H-pyridin-2-yl)acetamide

InChI

InChI=1S/C8H8N2O3/c1-5(12)9-8-3-7(13)2-6(4-11)10-8/h2-4H,1H3,(H2,9,10,12,13)

InChI Key

BZRMSSAMEPGMNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=O)C=C(N1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.